Otonecine is a necine base, a structural component of pyrrolizidine alkaloids (PAs) [, , , ]. PAs are secondary metabolites produced by various plant species, primarily from the families Boraginaceae, Compositae (Asteraceae), and Leguminosae (Fabaceae) []. Otonecine-type PAs, as their name suggests, contain otonecine as their characteristic necine base [, , , , , , , , , , , , ]. These alkaloids are often found in plants alongside other types of PAs, such as those based on retronecine or heliotridine [, , , ].
Otonecine-containing plants are distributed worldwide and have been implicated in cases of poisoning in both livestock and humans, primarily through the consumption of contaminated food or feed [, ]. While the toxicological profile of PAs is well-documented, the specific role of otonecine in their toxicity is less clear. Research suggests that otonecine-type PAs, like other unsaturated PAs, undergo metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular components, potentially leading to toxicity [, , , , , , , , , ].
Several methods have been explored for the synthesis of otonecine and its derivatives. One approach involves a thio-Diels–Alder reaction for constructing the azocine ring system, a key structural feature of otonecine [, ]. This method utilizes a thioketone and a Danishefsky diene, followed by a series of transformations to achieve the desired otonecine structure. Another synthetic route utilizes a common intermediate to produce both racemic retronecine and otonecine [, ]. This strategy highlights the structural similarities between these two necine bases. Additionally, researchers have explored stereoselective approaches for synthesizing optically active otonecine, further expanding the synthetic toolbox for this compound [, ].
Otonecine, being an amine, can undergo typical reactions associated with this functional group, such as acylation and alkylation. In the context of PAs, otonecine primarily exists as an ester, with one or two necic acid moieties attached to its hydroxyl group(s) [, , , , , ]. These ester linkages are susceptible to hydrolysis, leading to the release of free otonecine and the corresponding necic acids.
A key chemical transformation relevant to the toxicity of otonecine-type PAs is their metabolic activation [, , , , , , , , , ]. This process, often mediated by cytochrome P450 enzymes in the liver, involves the oxidation of the necine base, leading to the formation of reactive pyrrolic esters.
The mechanism of action of otonecine-type PAs is closely tied to their metabolic activation, which generates reactive pyrrolic esters [, , , , , , , , , ]. These electrophilic intermediates can then react with cellular nucleophiles, such as proteins and DNA, leading to the formation of adducts. These adducts can disrupt cellular processes and contribute to the toxic effects of PAs.
Specifically, for otonecine-type PAs, the site of oxidation is typically the N atom of the methyl substituent []. This metabolic activation step is crucial for the toxicity of these alkaloids, as the parent compounds are generally less reactive.
Otonecine, like other necine bases, is a basic compound due to the presence of the amine nitrogen []. It exists as a colorless solid at room temperature. The solubility of otonecine-type PAs in both polar and non-polar solvents is a characteristic that distinguishes them from other PA types. This dual solubility has been attributed to their ability to exist in both ionized and non-ionized forms depending on the solvent environment []. This property may influence the distribution and biological activity of otonecine-type PAs.
The primary application of otonecine research lies in understanding the biosynthesis, metabolism, and toxicology of pyrrolizidine alkaloids [, , , , , , , , , , , , , ]. By elucidating the specific roles of otonecine and its derivatives, researchers can develop strategies to mitigate the risks associated with PA exposure. Additionally, investigating the structure-activity relationships of otonecine-type PAs could pave the way for developing novel compounds with potential medicinal properties.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2